

A Comparative Guide to 1,2-Dibenzoylbenzene and Other Diketone Photoinitiators

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Dibenzoylbenzene

Cat. No.: B074432

[Get Quote](#)

For researchers, scientists, and drug development professionals engaged in photopolymerization, the choice of a photoinitiator is critical for achieving desired material properties and efficient curing. This guide provides a comparative analysis of **1,2-Dibenzoylbenzene** and other prominent diketone photoinitiators, supported by experimental data, to facilitate informed selection for applications ranging from dental resins to advanced biomaterials.

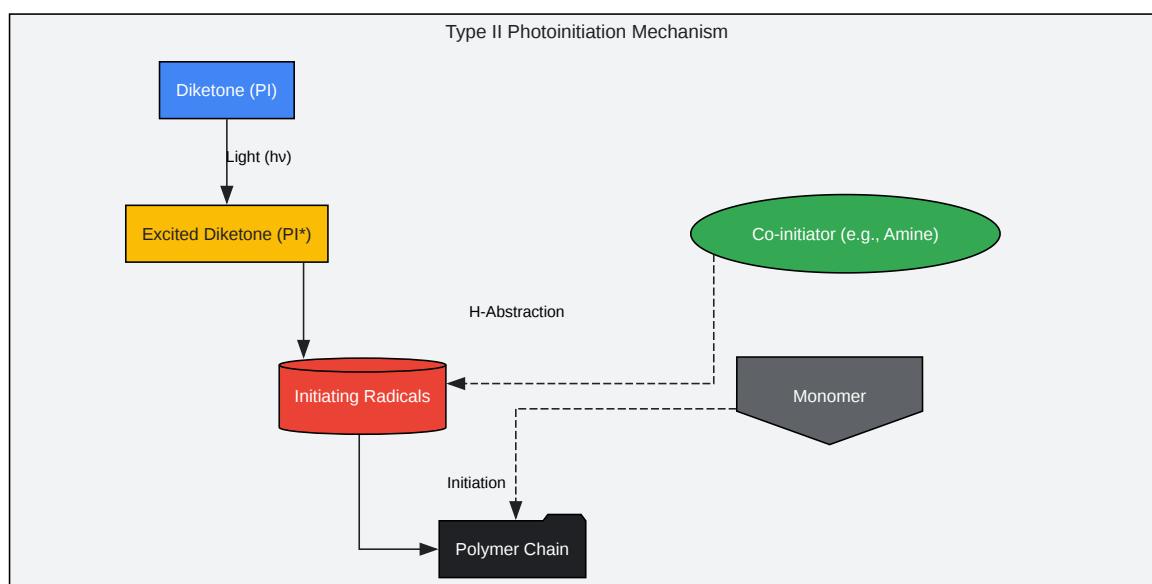
Introduction to Diketone Photoinitiators

Photoinitiators are compounds that, upon absorption of light, generate reactive species to initiate polymerization.^[1] They are broadly classified into two categories based on their mechanism: Type I (unimolecular cleavage) and Type II (bimolecular hydrogen abstraction).^[2] ^[3] Diketones, such as **1,2-Dibenzoylbenzene**, typically function as Type II photoinitiators.^[4]^[5] This process involves the photoinitiator being excited by light and then abstracting a hydrogen atom from a co-initiator, usually a tertiary amine, to produce the free radicals that start the polymerization process.^[3]^[4]

This guide focuses on a comparative study of **1,2-Dibenzoylbenzene** against other widely used α -diketone photoinitiators, including Camphorquinone (CQ), 1-Phenyl-1,2-propanedione (PPD), and 9,10-Phenanthrenequinone (PQ), with additional context provided by contrasting them with common Type I initiators.

Mechanism of Action: Type II Photoinitiation

Type II photoinitiators like diketones do not generate radicals on their own upon irradiation. Instead, the absorbed light energy promotes the photoinitiator to an excited triplet state. This excited molecule then interacts with a hydrogen donor (co-initiator), such as an amine, to generate an alkylamino radical, which is the primary species responsible for initiating the polymerization of monomers.[4][6] This bimolecular mechanism is generally slower than the unimolecular cleavage of Type I initiators.[5][6]



[Click to download full resolution via product page](#)

Caption: General mechanism for Type II diketone photoinitiators.

Comparative Data of Diketone Photoinitiators

The selection of a photoinitiator is governed by its photochemical properties and its compatibility with the desired application. The following table summarizes the key characteristics of **1,2-Dibenzoylbenzene** and other common diketones.

Table 1: Properties of Selected Diketone Photoinitiators

Property	1,2-Dibenzoylbenzene (DBB)	Camphorquinone (CQ)	1-Phenyl-1,2-propanedione (PPD)	9,10-Phenanthrene quinone (PQ)
CAS Number	1159-86-0[7]	10373-78-1	579-07-7	84-11-7
Molecular Formula	C ₂₀ H ₁₄ O ₂ [7]	C ₁₀ H ₁₄ O ₂	C ₉ H ₈ O ₂	C ₁₄ H ₈ O ₂
Appearance	-	Intense yellow powder[5]	Pale yellow viscous fluid[5]	Orange solid[5]
Absorption Max (λ _{max})	Not specified in reviewed literature	~468 nm[5][8]	~400-410 nm[5]	~420 nm[5]
Advantages	Potential benzophenone alternative	Widely used, well-studied, high efficiency in the blue light region[6][8]	Good resin compatibility, less yellow than CQ[5]	Higher photon absorption than CQ, potentially less yellow[5]
Disadvantages	Limited comparative performance data available	Strong yellow color, requires co-initiator, potential for long-term darkening[5][9]	Lower wavelength absorption than CQ[5]	Requires co-initiator[5]

Performance Metrics: A Quantitative Comparison

The efficiency of a photoinitiator is quantified by its ability to convert monomer into polymer (Degree of Conversion) and the speed at which it does so (Rate of Polymerization). Direct comparative data for **1,2-Dibenzoylbenzene** under conditions identical to other diketones is scarce in the reviewed literature. However, performance data for other systems provides a valuable benchmark.

Table 2: Performance of Photoinitiator Systems in Experimental Resins

Photoinitiator System	Monomer Blend	Light Source	Polymerization Rate (Rp)	Final Conversion (%)	Reference(s)
Camphorquinone (CQ) / Amine	Bis-GMA / TEGDMA	Halogen Lamp (400 mW/cm ²)	Slower than TPO system	~55-65%	[10]
Lucirin TPO (Type I)	Bis-GMA / TEGDMA	Halogen Lamp (400 mW/cm ²)	Faster than CQ system	~60-70%	[10]
4,4'-Dimethoxybenzil / Amine	Methacrylate	UV Lamp	Varies with co-initiator	Up to ~60%	[11]
Benzophenone / Amine	Acrylate	UV Lamp	Varies with formulation	Comparable to other Type II	[12]

Note: Performance is highly dependent on experimental conditions, including co-initiator type, monomer viscosity, light intensity, and temperature. The data presented are illustrative examples from specific studies.

Key Experimental Protocols

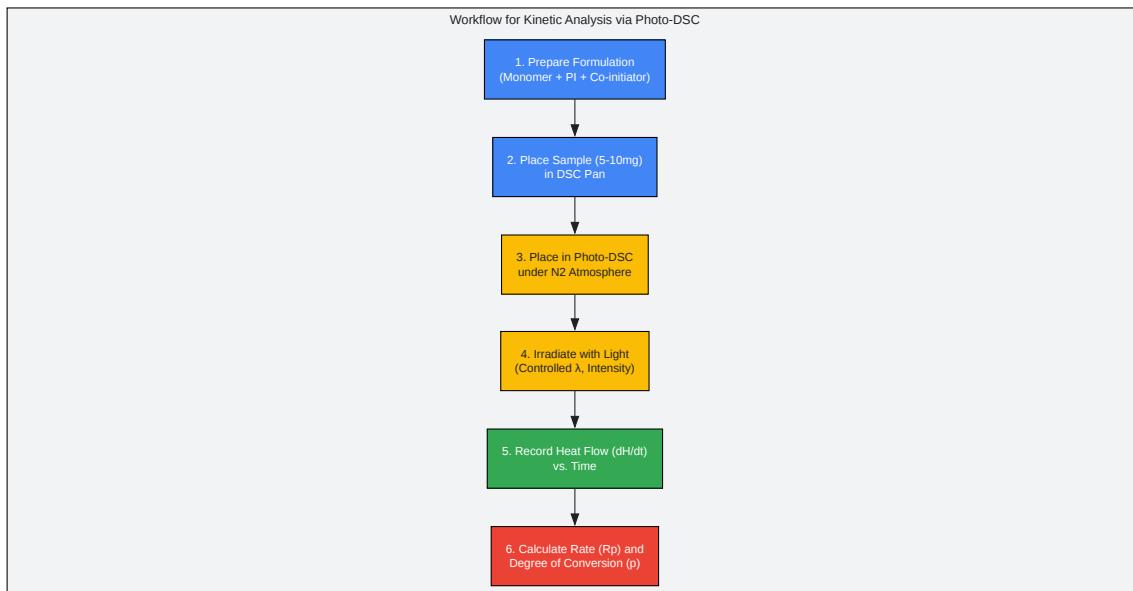
Accurate comparison of photoinitiators requires standardized experimental methods. Below are protocols for key analyses.

Photopolymerization Kinetics via Photo-DSC

This method measures the heat released during the exothermic polymerization reaction when the sample is exposed to light of a specific wavelength and intensity.

- **Sample Preparation:** A small sample (typically 5-10 mg) of the formulation (monomer, photoinitiator, co-initiator) is placed in a DSC sample pan.[\[13\]](#)
- **Instrumentation:** A Differential Scanning Calorimeter (DSC) equipped with a photocalorimetry accessory (e.g., a UV/LED light source) is used.

- Procedure: The sample is irradiated under an inert atmosphere (e.g., nitrogen) at a constant temperature. The heat flow (dH/dt) is recorded as a function of time.[13]
- Data Analysis: The rate of polymerization (R_p) is proportional to the heat flow. The total heat evolved (ΔH_t) is used to calculate the degree of conversion (p) relative to the theoretical heat of reaction for the complete conversion of the monomer (H_0).[13]



[Click to download full resolution via product page](#)

Caption: Experimental workflow for photopolymerization kinetic analysis.

UV-Visible Absorption Spectrum

This analysis is crucial to ensure the photoinitiator's absorption spectrum overlaps with the emission spectrum of the light source.[1]

- Sample Preparation: The photoinitiator is dissolved in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.[1][14]
- Instrumentation: A UV/Visible Spectrophotometer.

- Procedure: The absorbance of the solution is measured across a range of wavelengths (e.g., 200-800 nm).
- Data Analysis: A plot of absorbance versus wavelength is generated to identify the wavelength of maximum absorption (λ_{max}).

Depth of Cure (DOC)

This parameter is particularly important for applications like dental fillings and 3D printing, where curing through the material's thickness is required.

- Sample Preparation: The resin is placed into a cylindrical mold of a specific height and diameter (e.g., 13 mm height, 6 mm diameter).[14]
- Procedure: The top surface of the sample is cured using a specified light source for a set time.
- Measurement: After curing, the mold is removed, and the uncured material at the bottom is scraped away with a spatula. The height of the remaining cured material is measured with a caliper. This height is the depth of cure.

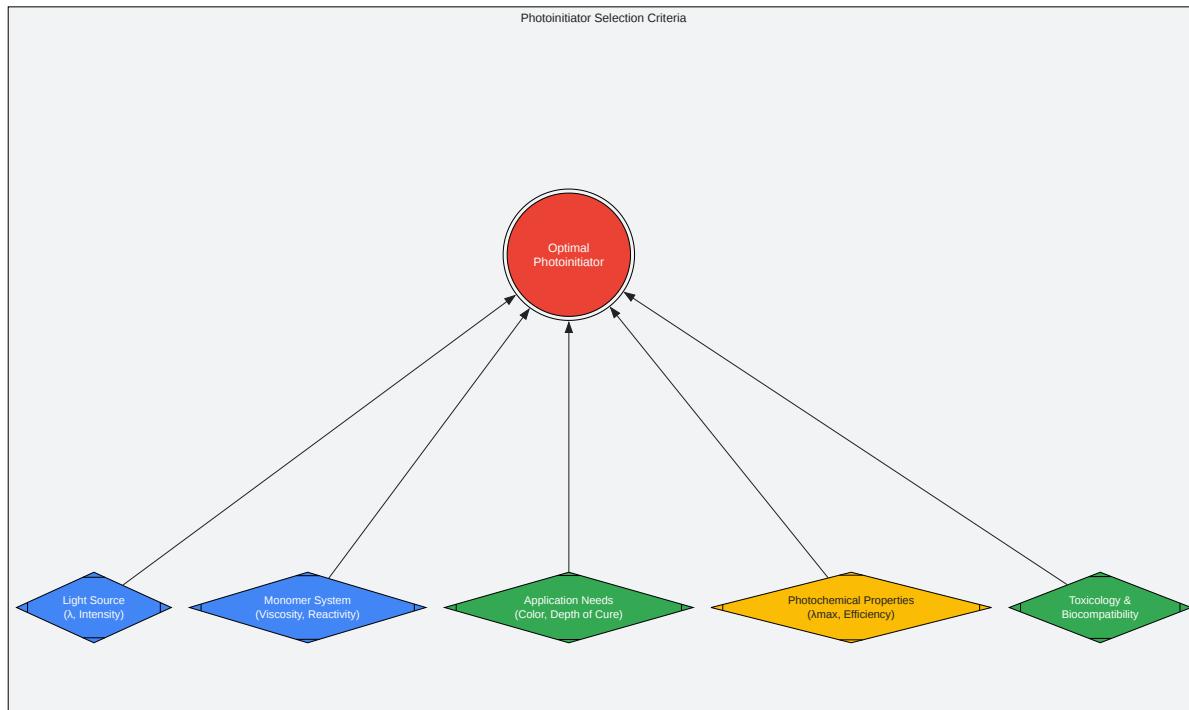
Discussion and Selection Criteria

While **1,2-Dibenzoylbenzene** is structurally similar to benzophenone, a classic Type II photoinitiator, there is a notable lack of direct, quantitative comparisons against more commercially prevalent diketones like Camphorquinone. Its performance would be expected to follow the general principles of Type II initiators, requiring an amine co-initiator and being susceptible to oxygen inhibition.

Camphorquinone (CQ) remains the industry benchmark, especially in dentistry, due to its high efficiency under blue dental curing lights ($\lambda_{\text{max}} \sim 468$ nm).[6] However, its distinct yellow color is a significant drawback for aesthetic applications.[9] This has driven research into alternatives.

PPD and PQ represent attempts to mitigate the color issue of CQ. With absorption maxima shifted to lower wavelengths (~400-420 nm), they are inherently less yellow.[5] PPD's liquid form also offers advantages in formulation by improving compatibility with resins.[5]

When selecting a photoinitiator, researchers must consider a balance of properties. The choice is not just about raw efficiency but also about compatibility with the entire system, including the light source and the final application's requirements.



[Click to download full resolution via product page](#)

Caption: Key factors influencing the choice of a photoinitiator.

Conclusion

Diketones are a vital class of Type II photoinitiators. While Camphorquinone is the most established, its aesthetic limitations have spurred the development and use of alternatives like PPD and PQ. **1,2-Dibenzoylbenzene** fits within this class, but further research with direct, quantitative comparisons is needed to fully establish its performance profile against other diketones. For researchers, the optimal choice will depend on a careful evaluation of the absorption characteristics, required cure speed, final color, and the specific light source.

available, as outlined in this guide. For applications demanding high aesthetic quality and low yellowing, exploring Type I photoinitiators like TPO or BAPO, either alone or in synergistic systems with diketones, is also a highly recommended strategy.[5][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Photoinitiators Formulation Overview | Bomar Blog [\[bomar-chem.com\]](http://bomar-chem.com)
- 3. Free Radical Photoinitiators, Type 1/I Photoinitiator | Tintoll [\[uvabsorber.com\]](http://uvabsorber.com)
- 4. Norrish Type 2/ II Photoinitiator Wholesale Manufacturer | Tintoll [\[uvabsorber.com\]](http://uvabsorber.com)
- 5. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. scbt.com [scbt.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Competitive light absorbers in photoactive dental resin-based materials | Pocket Dentistry [\[pocketdentistry.com\]](http://pocketdentistry.com)
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators [\[mdpi.com\]](http://mdpi.com)
- 13. The Effect of Type-I Photoinitiators on the Kinetics of the UV-Induced Cotelomerization Process of Acrylate Monomers and Properties of Obtained Pressure-Sensitive Adhesives - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 14. uvebtech.com [uvebtech.com]
- To cite this document: BenchChem. [A Comparative Guide to 1,2-Dibenzoylbenzene and Other Diketone Photoinitiators]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b074432#comparative-study-of-1-2-dibenzoylbenzene-and-other-diketone-photoinitiators>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com